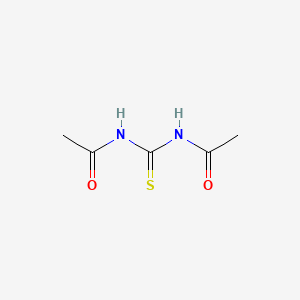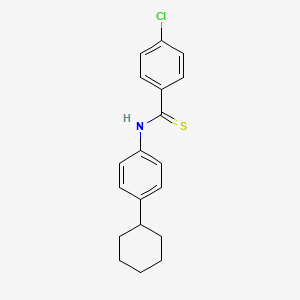
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-: is a chemical compound with the molecular formula C19H20ClNS It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a chlorine atom and a cyclohexylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-cyclohexylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry: In the industrial sector, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a catalytic agent and as an additive in petrochemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
Comparación Con Compuestos Similares
4-Chlorothiobenzamide: Similar in structure but lacks the cyclohexylphenyl group.
4-Chlorobenzothioamide: Another related compound with a similar core structure.
Uniqueness: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
147701-88-0 |
|---|---|
Fórmula molecular |
C19H20ClNS |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
4-chloro-N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H20ClNS/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,21,22) |
Clave InChI |
TYXJPTSULKZPRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


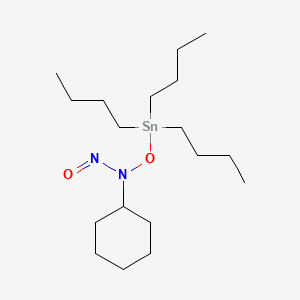


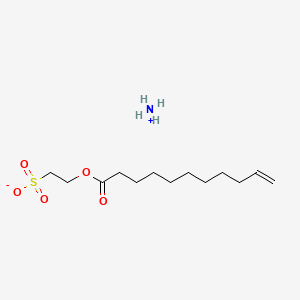
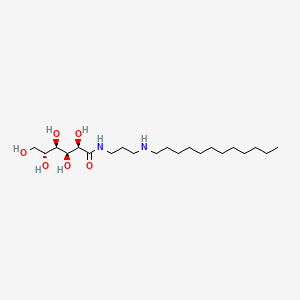
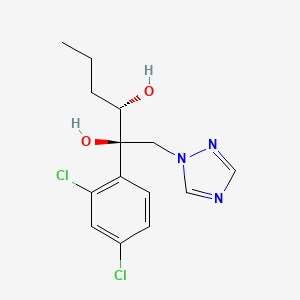
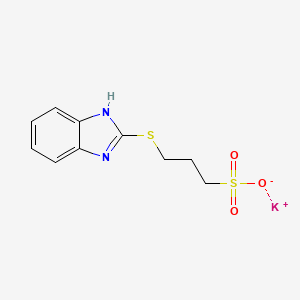
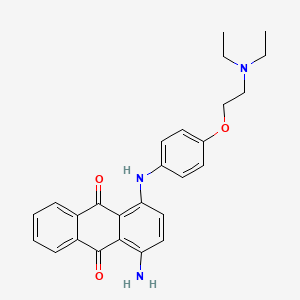
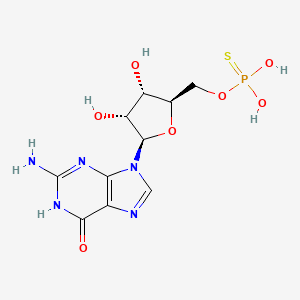
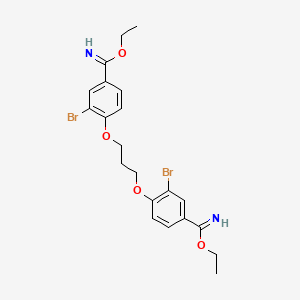
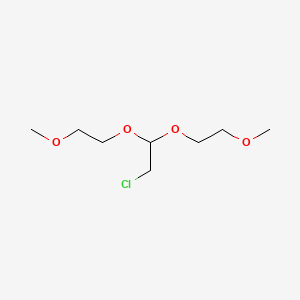
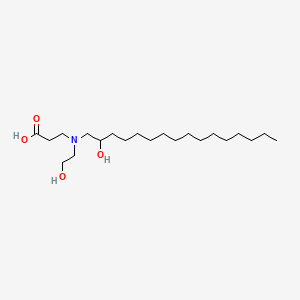
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
